molecular formula C14H15ClO4 B14718076 Diethyl 2-(3-chlorobenzylidene)malonate CAS No. 6768-21-4

Diethyl 2-(3-chlorobenzylidene)malonate

Cat. No.: B14718076
CAS No.: 6768-21-4
M. Wt: 282.72 g/mol
InChI Key: ASZSQVRNXYEROB-UHFFFAOYSA-N
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Description

Diethyl 2-(3-chlorobenzylidene)malonate is a substituted alkylidene malonate ester characterized by a 3-chlorophenyl group conjugated to a malonate backbone via a benzylidene linkage. This compound is synthesized via Knoevenagel condensation between diethyl malonate and 3-chlorobenzaldehyde under acidic or basic catalysis, a method widely employed for similar alkylidene malonates (e.g., dimethyl 2-(4-methylbenzylidene)malonate, as described in ). The 3-chloro substituent on the aromatic ring enhances electrophilicity at the α,β-unsaturated carbonyl system, making it reactive toward nucleophilic additions and cycloadditions. Such derivatives are pivotal intermediates in synthesizing heterocycles, pharmaceuticals, and agrochemicals .

Key structural features include:

  • Electron-withdrawing chloro group: Modifies electronic properties, influencing reactivity in Michael additions or Diels-Alder reactions.
  • Diethyl ester groups: Provide steric bulk and lipophilicity compared to dimethyl analogs, affecting solubility and crystallization behavior .

Properties

CAS No.

6768-21-4

Molecular Formula

C14H15ClO4

Molecular Weight

282.72 g/mol

IUPAC Name

diethyl 2-[(3-chlorophenyl)methylidene]propanedioate

InChI

InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-9H,3-4H2,1-2H3

InChI Key

ASZSQVRNXYEROB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 3-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature. The general reaction scheme is as follows:

Diethyl malonate+3-chlorobenzaldehydeBaseDiethyl 2-(3-chlorobenzylidene)malonate+Water\text{Diethyl malonate} + \text{3-chlorobenzaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{Water} Diethyl malonate+3-chlorobenzaldehydeBase​Diethyl 2-(3-chlorobenzylidene)malonate+Water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of solvents and enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-chlorobenzylidene)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chlorobenzylidene group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl groups in the malonate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Substituted derivatives of this compound.

    Reduction: this compound alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Diethyl 2-(3-chlorobenzylidene)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(3-chlorobenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing 3-chlorobenzylidene group enhances the electrophilicity of the carbonyl carbon atoms in the malonate moiety, making them more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Key Observations :

Substituent Position :

  • 3-Chloro vs. 4-Chloro : The 3-chloro derivative likely exhibits lower symmetry than the 4-chloro analog, impacting crystal packing (e.g., shows 4-methylbenzylidene malonate forms intermolecular C–H···O interactions). The 4-substituted derivatives are more common in commercial applications due to ease of synthesis .
  • Electron-withdrawing vs. Electron-donating groups : The 3-Cl group increases electrophilicity at the α-carbon compared to 4-CH₃, enhancing reactivity in nucleophilic attacks .

Ester Group Effects :

  • Diethyl esters (e.g., target compound) exhibit higher lipophilicity than dimethyl analogs, favoring organic-phase reactions. For example, dimethyl 2-(4-methylbenzylidene)malonate crystallizes readily due to reduced steric hindrance .

However, the 3-chloro derivative’s bioactivity remains understudied compared to its 4-Cl counterpart .

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